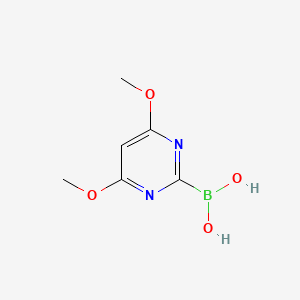![molecular formula C9H10N4O B11908441 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11908441.png)
3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine scaffold is a crucial structure in many drugs and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization as key steps.
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and operational simplicity, are often applied to optimize the synthesis for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit the activity of enzymes like protein kinases, which play a crucial role in cell signaling pathways . The compound can also induce apoptosis in cancer cells by interacting with key residues in the active sites of target proteins .
Comparison with Similar Compounds
3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-6-carbohydrazide: Studied for its potential anticancer properties.
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H10N4O/c1-6-8(9(14)12-10)11-7-4-2-3-5-13(6)7/h2-5H,10H2,1H3,(H,12,14) |
InChI Key |
SMRRGLJVNWQKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride](/img/structure/B11908376.png)


![4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B11908393.png)






